molecular formula C8H19NO2 B2398774 1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL CAS No. 79365-81-4

1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL

Cat. No.: B2398774
CAS No.: 79365-81-4
M. Wt: 161.245
InChI Key: DVEACQFCGKZRJO-UHFFFAOYSA-N
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Description

1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL is a chemical compound with the molecular formula C7H17NO2 It is an organic compound that features both hydroxyl and amino functional groups, making it a versatile molecule in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL can be achieved through several methods. One common approach involves the reaction of 2-amino-2-methyl-1-propanol with an appropriate alkylating agent under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) are typical reagents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical effects. The compound may also participate in metabolic pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A compound with similar hydroxyl and methyl groups but different structural arrangement.

    2-Amino-2-methyl-1-propanol: Shares the amino and hydroxyl groups but differs in the overall molecular structure.

Uniqueness

1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl and amino groups allows for versatile applications in synthesis and potential therapeutic uses.

Properties

IUPAC Name

1-[(2-hydroxy-2-methylpropyl)amino]-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-7(2,10)5-9-6-8(3,4)11/h9-11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEACQFCGKZRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNCC(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79365-81-4
Record name 1-[(2-hydroxy-2-methylpropyl)amino]-2-methylpropan-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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